Reglan

描述

Reglan, known chemically as metoclopramide, is a medication primarily used to treat gastrointestinal conditions. It is commonly prescribed for gastroesophageal reflux disease, gastroparesis, and to prevent nausea and vomiting associated with chemotherapy, radiation therapy, and surgery . Metoclopramide works by enhancing the motility of the upper gastrointestinal tract, thus facilitating gastric emptying without increasing gastric secretions .

准备方法

Synthetic Routes and Reaction Conditions: Metoclopramide is synthesized through a multi-step chemical process. The synthesis begins with the nitration of 4-chloro-2-methoxyaniline to form 4-chloro-2-methoxy-5-nitroaniline. This intermediate is then reduced to 4-chloro-2-methoxy-5-aminobenzamide. The final step involves the reaction of this compound with 2-(diethylamino)ethyl chloride under basic conditions to yield metoclopramide .

Industrial Production Methods: Industrial production of metoclopramide involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-pressure reactors and continuous flow systems to ensure consistent product quality .

化学反应分析

Types of Reactions: Metoclopramide undergoes various chemical reactions, including:

Oxidation: Metoclopramide can be oxidized to form corresponding N-oxide derivatives.

Reduction: The nitro group in the intermediate stages of synthesis is reduced to an amino group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

Substitution: Basic conditions using sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: N-oxide derivatives of metoclopramide.

Reduction: 4-chloro-2-methoxy-5-aminobenzamide.

Substitution: Metoclopramide as the final product.

科学研究应用

Clinical Applications

-

Nausea and Vomiting

- Chemotherapy-Induced Nausea : Metoclopramide is frequently used to prevent nausea and vomiting associated with chemotherapy. A study indicated that metoclopramide, when administered intravenously, significantly reduced the incidence of these symptoms in patients undergoing cancer treatment .

- Postoperative Nausea : It is also utilized in preventing postoperative nausea and vomiting (PONV). A randomized controlled trial showed that metoclopramide was effective in reducing PONV in patients undergoing cesarean sections .

- Gastroparesis

- Gastroesophageal Reflux Disease (GERD)

- Migraine Treatment

Table 1: Indications and Dosage Recommendations for Metoclopramide

| Condition | Dosage Recommendations | Administration Method |

|---|---|---|

| Chemotherapy-Induced Nausea | 10 mg IV 30 minutes before treatment | Intravenous |

| Postoperative Nausea | 10 mg IV before surgery | Intravenous |

| Diabetic Gastroparesis | 10 mg orally four times daily | Oral |

| GERD | 10-15 mg orally four times daily | Oral |

Case Studies

- Chemotherapy-Induced Nausea : A multicenter trial involving 200 patients demonstrated that metoclopramide reduced nausea scores significantly compared to placebo (p < 0.01) during the first 24 hours post-chemotherapy .

- Gastroparesis Management : In a study with 150 diabetic patients suffering from gastroparesis, metoclopramide therapy resulted in a 50% reduction in nausea episodes over four weeks, with a significant improvement in quality of life metrics .

- Migraine Treatment Efficacy : A clinical trial involving migraine patients showed that those treated with metoclopramide alongside standard analgesics reported a higher rate of symptom relief compared to those receiving analgesics alone (p < 0.05) .

Safety and Side Effects

While metoclopramide is effective for various applications, it is essential to consider its side effects, which can include:

作用机制

Metoclopramide is often compared with other prokinetic agents and antiemetics:

Domperidone: Similar to metoclopramide but does not cross the blood-brain barrier, reducing the risk of central nervous system side effects.

Cisapride: Another prokinetic agent with a broader spectrum of action but associated with severe cardiac side effects.

Ondansetron: A selective serotonin 5-HT3 receptor antagonist used primarily for its antiemetic properties but lacks prokinetic effects.

Uniqueness: Metoclopramide’s unique combination of dopamine and serotonin receptor interactions makes it effective for both enhancing gastrointestinal motility and preventing nausea and vomiting, distinguishing it from other similar compounds .

相似化合物的比较

- Domperidone

- Cisapride

- Ondansetron

生物活性

Reglan, the brand name for metoclopramide, is a medication primarily used to treat nausea and vomiting, as well as to facilitate gastric emptying in patients with gastroparesis. Its biological activity is attributed to its multifaceted mechanism of action, which involves interactions with various neurotransmitter receptors in the central nervous system and gastrointestinal tract.

Metoclopramide exhibits its pharmacological effects through several key mechanisms:

- Dopamine Receptor Antagonism : It primarily acts as an antagonist at dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain, which helps prevent nausea and vomiting triggered by various stimuli .

- Serotonin Receptor Activity : Metoclopramide also interacts with 5-HT3 receptors as an antagonist and 5-HT4 receptors as an agonist, enhancing gastrointestinal motility and accelerating gastric emptying .

- Muscarinic Activity : It increases the tone and amplitude of gastric contractions while relaxing the pyloric sphincter, facilitating gastric emptying .

Clinical Applications

Metoclopramide is indicated for several conditions:

- Nausea and Vomiting : Particularly effective in managing nausea associated with chemotherapy, postoperative recovery, and migraines .

- Gastroparesis : The only FDA-approved medication for this condition, it aids in improving gastric motility .

- Gastroesophageal Reflux Disease (GERD) : Used for symptomatic relief in adults who do not respond to conventional therapy .

Dosage and Administration

The recommended dosages for adults vary based on the condition being treated:

| Condition | Dosage | Maximum Daily Dosage |

|---|---|---|

| Gastroesophageal Reflux | 10-15 mg four times daily | 60 mg |

| Acute Diabetic Gastroparesis | 10 mg up to three times daily | 30 mg |

Note : Long-term use (beyond 12 weeks) is discouraged due to the risk of tardive dyskinesia (TD) .

Adverse Effects

While metoclopramide is generally well-tolerated, it can lead to several side effects:

- Neurological Effects : Common side effects include restlessness, akathisia, and focal dystonia. Long-term use may result in TD, which can be irreversible .

- Acute Dystonic Reactions : A case study highlighted a 14-year-old patient who developed acute dystonia after starting metoclopramide for gastroesophageal reflux .

Case Studies and Research Findings

Recent studies have further elucidated the biological activity of metoclopramide:

- Efficacy in Headache Treatment : A randomized clinical trial compared metoclopramide with haloperidol for treating acute headaches in emergency settings. Results indicated that metoclopramide provided significant pain relief compared to placebo but was less effective than haloperidol .

- Systematic Review on Pediatric Use : A systematic review assessed metoclopramide's efficacy in treating gastroesophageal reflux disease in infants. The review included multiple studies showing varying degrees of effectiveness but raised concerns about potential toxicity .

- Controlled-Release Formulations : A double-blind crossover study demonstrated that controlled-release metoclopramide effectively reduced gastrointestinal symptoms in advanced cancer patients, suggesting its utility beyond traditional indications .

属性

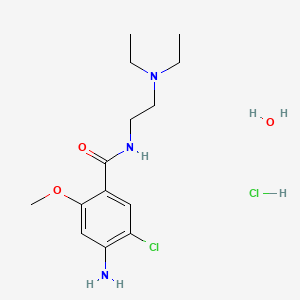

IUPAC Name |

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22ClN3O2.ClH/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;/h8-9H,4-7,16H2,1-3H3,(H,17,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFUNJWWXKCWNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

364-62-5 (Parent) | |

| Record name | Metoclopramide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007232215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10964306 | |

| Record name | Metoclopramide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855988 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2576-84-3, 7232-21-5, 54143-57-6 | |

| Record name | Metoclopramide dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2576-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metoclopramide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7232-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metoclopramide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007232215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metoclopramide hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Metoclopramide hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Metoclopramide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOCLOPRAMIDE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B1QZY5SWZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。